6-Chloro-1-tetralone
Overview
Description
6-Chloro-1-tetralone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important intermediate in the synthesis of pharmaceutical compounds .
Synthesis Analysis
A solution of sodium nitrite (173 mg, 2.51 mmol) in water (5 mL) at 0 °C (ice-bath) was added to a magnetically stirred suspension of 6-Amino-1-tetralone (360 mg, 2.23 mmol) in aqueous hydrochloric acid (10 mL, 6 M) at 0 °C .Molecular Structure Analysis
The molecular formula of 6-Chloro-1-tetralone is C10H9ClO, and its molecular weight is 180.63 .Chemical Reactions Analysis
6-Chloro-1-tetralone is an important intermediate used for the synthesis of pharmaceutical compounds . It is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .Physical And Chemical Properties Analysis
6-Chloro-1-tetralone is a solid at 20°C. It should be stored under inert gas at a temperature between 0-10°C. It is air sensitive. Its melting point is 28°C, boiling point is 150°C/0.7 mmHg, and refractive index is 1.59 .Scientific Research Applications
Vilsmeier Reaction and Synthesis Applications :
- The Vilsmeier reaction, a form of chlorobisformylation, has been applied to 6- and 7-methoxy-1- and 2-tetralones, including compounds related to 6-Chloro-1-tetralone. This reaction produces 1-chloro-2-formyl-3,4-dihydronaphthalenes and 1,3-bisformyl-2-chloronaphthalenes, with spectral characteristics suggesting a mechanism for chlorobisformylation (Reddy & Rao, 1980).
Synthesis of Tetralone Derivatives :
- Syntheses of various tetralone derivatives, including 5-chloro-8-methoxy-1-tetralone and 6,8-dimethoxy-1-tetralone, have been reported. These syntheses involve cyclization reactions using polyphosphoric acid, highlighting the versatility of tetralone compounds in chemical synthesis (Bhati, 1962).
Podophyllotoxin Analogue Synthesis :
- Tetralone intermediates have been synthesized for creating analogues of podophyllotoxin, an antimitotic agent. This includes derivatives like 6-hydroxy-7-methoxy-1-tetralone and 7-Chloro-1-tetralone, showcasing the potential of tetralone compounds in medicinal chemistry (Devaraju et al., 2007).
Isopropylation for Bioactive Phenolic Diterpenes :
- Isopropylation of methoxy-1-tetralones has been studied for creating intermediates like 5-isopropyl-6methoxy-1-tetralone. These intermediates are important for the preparation of bioactive phenolic diterpenes, such as Totarol and Sempervirol, which have applications in antimicrobial and anthelmintic treatments (Banerjee et al., 2019).
Potential Antileishmanial Activity :
- Studies have shown that tetralone compounds isolated from plants like Ampel
Synthesis of Iodo-Tetralone as Pharmaceutical Intermediates :
- The synthesis of 6-Iodo-1-tetralone, a significant intermediate for creating 5-HT6 receptor antagonists, has been detailed. This underscores the importance of tetralone derivatives in pharmaceutical intermediate synthesis (Teng Da-wei, 2013).
Neuroleptic and Analgesic Properties :
- Some 1-tetralone Mannich bases, particularly those with disubstitutions, have been identified to possess neuroleptic potency, comparable to known neuroleptic agents, and analgesic potency. This highlights the potential of tetralone derivatives in developing new therapeutic agents (Welch et al., 1977).
Electrochemical Studies :
- Electrochemical behavior of tetralone derivatives, such as 4-(5',6',7', 8'-Tetrahydro-naphthalene)-1-tetralone, has been explored in aprotic media. These studies are important for understanding the electron transfer processes and potential applications in electrochemistry (Shekhawat et al., 2013).
Antitubercular Agents :
- Compounds such as 1-Chloro-2-formyl indenes and tetralenes, synthesized using reactions involving tetralones, have exhibited antitubercular activity against Mycobacterium tuberculosis, showing their potential in combating tuberculosis (Chanda et al., 2011).
- Reversal in Multi-Drug Resistant Bacteria**:- Research has shown that 4-Hydroxy-α-Tetralone and its derivatives can reverse drug resistance in multi-drug resistant Escherichia coli. These compounds reduce the minimum inhibitory concentration of antibiotics like tetracycline, indicating their potential use in combating antibiotic resistance (Dwivedi et al., 2014).
- Applications in Peptide Synthesis :
- Tetralinylamines, derived from 1-tetralone and its derivatives, have been studied for use as carboxamide protecting groups in peptide synthesis. This application demonstrates the role of tetralone derivatives in facilitating synthetic processes in peptide chemistry (Gitu et al., 1998).
Safety And Hazards
6-Chloro-1-tetralone can cause skin and eye irritation. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKHERPPDYPMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484959 | |
Record name | 6-CHLORO-1-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-tetralone | |
CAS RN |
26673-31-4 | |
Record name | 6-Chloro-1-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26673-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-CHLORO-1-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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